molecular formula C6H12O B3425665 1-Butene, 4-ethoxy- CAS No. 44611-46-3

1-Butene, 4-ethoxy-

Cat. No. B3425665
CAS RN: 44611-46-3
M. Wt: 100.16 g/mol
InChI Key: DKQFBUMLBKKLLP-UHFFFAOYSA-N
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Description

1-Butene, 4-ethoxy- is a chemical compound that belongs to the class of alkenes . It is commonly used in various industries, including medical, environmental, and industrial research.


Synthesis Analysis

1-Butene, 4-ethoxy- can be synthesized through a variety of methods. The most commonly used method involves the reaction of ethyl acetoacetate with 1-butene in the presence of a base. Another method for the continuous synthesis of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one involves continuously introducing a raw material comprising vinyl ethyl ether, triethylamine and trifluoroacetic anhydride into a continuous reactor .


Molecular Structure Analysis

The molecular formula of 1-Butene, 4-ethoxy- is C6H12O . Its average mass is 100.159 Da and its monoisotopic mass is 100.088814 Da .


Physical And Chemical Properties Analysis

1-Butene, 4-ethoxy- has a boiling point of 90°C and a density of 0.811 g/cm3 at 0°C . It is a colorless liquid that belongs to the family of carboxylic acid esters.

Scientific Research Applications

Interaction with C-Nucleophiles

1-Butene, 4-ethoxy- derivatives demonstrate interesting reactions with C-nucleophiles. For instance, 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one reacts with phenylmagnesium bromide and organozinc compounds, resulting in substitution products and 1,2-addition to the carbonyl group, respectively (Gorbunova, Gerus & Kukhar, 1993).

Spectroscopic Studies and Catalysis

NMR spectroscopic studies have been conducted on 1-butene, including its interaction with titaniosilicates Ts-1 and ETS-10. These studies reveal the compound's role in catalysis, particularly in isomerization reactions and oligomerization processes (Robert et al., 1995).

Synthesis Applications

4-Ethoxy-1,1,1-trifluoro-3-buten-2-one has been utilized as a versatile precursor for synthesizing trifluoromethyl-substituted heteroarenes, demonstrating its utility in pharmaceutical synthesis, including a short synthesis approach towards Celebrex® (celecoxib) (Sommer et al., 2017).

Production of Butene-1 and Polymerization

Butene-1, derived from 1-butene, is crucial in controlling the density of high-density polyethylene and linear low-density polyethylene. The Alphabutol technology is significant in the industrial production of Butene-1, highlighting the importance of 1-butene in polymer chemistry (Alenezi, Manan & Zaidel, 2019).

Hydrogen-Atom Abstraction Studies

Research on the reaction kinetics of 1-butene with hydroxyl radicals provides insights into its reactivity and potential applications in understanding combustion processes and environmental interactions (Tully, 1988).

Safety and Hazards

1-Butene, 4-ethoxy- is classified as a dangerous substance. It is extremely flammable and contains gas under pressure, which may explode if heated . It is advised to keep away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

4-ethoxybut-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O/c1-3-5-6-7-4-2/h3H,1,4-6H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKQFBUMLBKKLLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Butene, 4-ethoxy-

CAS RN

44611-46-3
Record name 4-ethoxybut-1-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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